5,10-Dihydromirex

Description

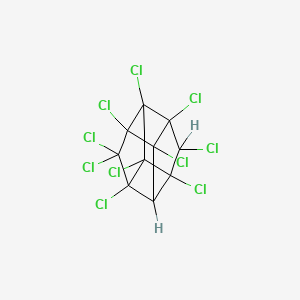

5,10-Dihydromirex is a hydrogenated derivative of mirex, a chlorinated cyclodiene insecticide banned due to its environmental persistence and bioaccumulative toxicity . Structurally, it differs from mirex by the addition of two hydrogen atoms at the 5 and 10 positions of the perchlorinated bicyclic framework, reducing its overall halogenation. This modification impacts its chemical stability, biological activity, and metabolic pathways compared to mirex and other analogs like 2,8-dihydromirex and photomirex .

Properties

CAS No. |

53207-72-0 |

|---|---|

Molecular Formula |

C10H2Cl10 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

1,2,3,4,5,5,6,7,9,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decane |

InChI |

InChI=1S/C10H2Cl10/c11-2-3(12)1-4(13)6(2,15)8(17)7(3,16)5(1,14)10(19,20)9(4,8)18/h1-2H |

InChI Key |

VQYXRLFNKBMIEV-UHFFFAOYSA-N |

SMILES |

C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C12C3(C(C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

67650-31-1 |

Synonyms |

5,10-dihydrogen mirex 5,10-dihydromirex 5,10-dihydromirex, (cis)-isomer 5,10-dihydromirex, stereoisomer cis-5,10-dihydromirex trans-5,10-dihydromirex |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Hydrogenation Sites | Chlorination Pattern | Molecular Stability |

|---|---|---|---|

| Mirex | None | Fully chlorinated | High persistence |

| This compound | 5,10 | Partially reduced | Moderate stability |

| 2,8-Dihydromirex | 2,8 | Partially reduced | Lower stability than mirex |

| Photomirex | Variable | Partially dechlorinated | Environmentally labile |

Structural isomerism significantly influences reactivity and interactions with biological targets.

Toxicity Profiles

Acute Toxicity in Rodents

| Compound | LD₅₀ (rats, dietary) | Mortality at 50 ppm (28 days) | Key Toxic Effects |

|---|---|---|---|

| Mirex | ~6 mg/kg | 30–40% | Hepatomegaly, thyroid lesions |

| This compound | Not reported | 2% inhibition* | Minimal acute toxicity |

| 2,8-Dihydromirex | ~50 ppm | 60–80% | Severe liver damage, fatty vacuolation |

| Photomirex | Comparable to mirex | Significant weight loss | Hepatocyte ballooning, thyroid collapse |

*Data from enzyme inhibition studies .

This compound exhibits markedly lower acute toxicity than 2,8-dihydromirex and mirex. In contrast, 2,8-dihydromirex caused 60–80% mortality in rats at 50 ppm, with liver and thyroid damage mirroring mirex’s effects .

Inhibition of Hepatic Enzymes at 20 µM

| Compound | % Inhibition | ID₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Chlordecone | 100% | 7 | ATPase, cytochrome P450 |

| 8-Monohydromirex | 20% | >20 | Unspecified oxidases |

| 2,8-Dihydromirex | 10% | >20 | Unspecified oxidases |

| Mirex | 10% | >20 | Unspecified oxidases |

| This compound | 2% | >20 | Unspecified oxidases |

This compound showed negligible inhibition of key metabolic enzymes, suggesting reduced bioactivity compared to mirex and its 2,8-isomer .

Environmental Persistence and Metabolism

- Mirex : Highly persistent (half-life >10 years in soil) due to full chlorination.

- 2,8-Dihydromirex : Accumulates in liver tissue dose-dependently but is metabolized faster than mirex .

- This compound: Limited data, but reduced halogenation likely enhances biodegradability.

In rats, 2,8-dihydromirex was retained in adipose tissue, while mirex showed greater hepatic accumulation . Photomirex, a photodegradation product, exhibits intermediate persistence but higher acute toxicity than this compound .

Data Tables

Table 1. Comparative Toxicity of Mirex Analogs

| Parameter | Mirex | This compound | 2,8-Dihydromirex | Photomirex |

|---|---|---|---|---|

| Acute Mortality (50 ppm) | High | Low | Very High | Moderate |

| Enzyme Inhibition | 10% | 2% | 10% | 20%* |

| Environmental Half-life | >10y | ~1–2y (estimated) | ~5y | ~3y |

*Estimated from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.